![molecular formula C22H43N B14310831 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane CAS No. 116352-63-7](/img/structure/B14310831.png)
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[321]octane is a bicyclic amine compound characterized by its unique structure, which includes a dodecyl chain and a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety:
Attachment of the dodecyl chain: The dodecyl chain can be introduced via alkylation reactions, using reagents such as dodecyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the dodecyl chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The dodecyl chain can enhance its lipophilicity, facilitating its incorporation into lipid bilayers. The bicyclic structure may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the dodecyl chain, making it less lipophilic.
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives: Modified versions with different substituents on the bicyclic core or the dodecyl chain.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a bicyclic amine structure. This dual feature imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
116352-63-7 |
|---|---|
Molecular Formula |
C22H43N |
Molecular Weight |
321.6 g/mol |
IUPAC Name |
6-dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H43N/c1-5-6-7-8-9-10-11-12-13-14-15-23-19-22(4)17-20(23)16-21(2,3)18-22/h20H,5-19H2,1-4H3 |
InChI Key |
FGLVIWABEWECBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC2(CC1CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


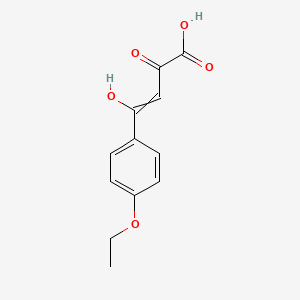
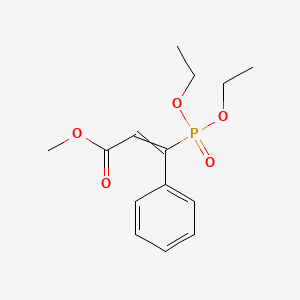
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
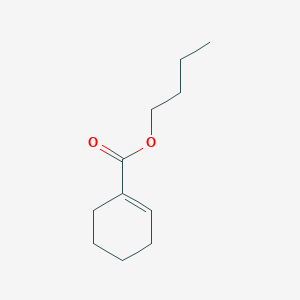

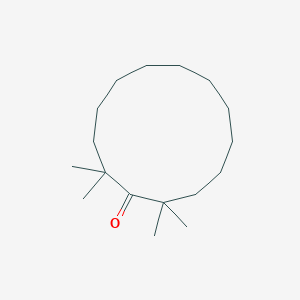

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
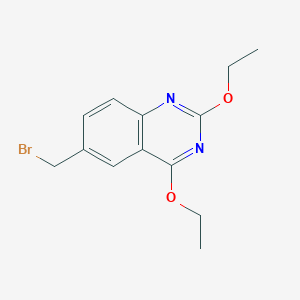
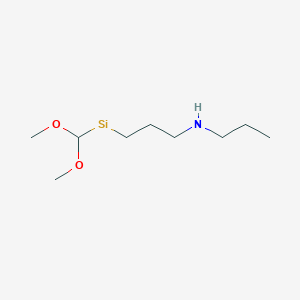
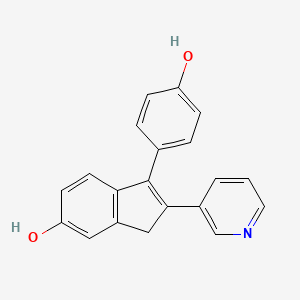
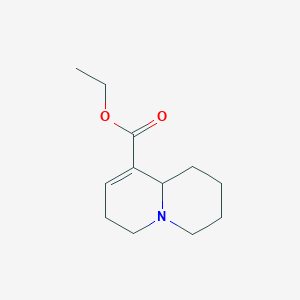
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
